molecular formula C14H19ClN2O4S B11132841 5-chloro-2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide

5-chloro-2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide

Cat. No.: B11132841
M. Wt: 346.8 g/mol
InChI Key: OPVBBEWMSUQXNE-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzenesulfonamide: Lacks the pyrrolidine ring, resulting in different biological activity.

    N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide: Lacks the chloro group, potentially altering its chemical reactivity.

Uniqueness

The presence of all three functional groups (chloro, methoxy, and pyrrolidine) in 5-chloro-2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H19ClN2O4S

Molecular Weight

346.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H19ClN2O4S/c1-10(14(18)17-7-3-4-8-17)16-22(19,20)13-9-11(15)5-6-12(13)21-2/h5-6,9-10,16H,3-4,7-8H2,1-2H3

InChI Key

OPVBBEWMSUQXNE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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